Graphite

Description

Properties

IUPAC Name |

carbon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTJSMMVPCPJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

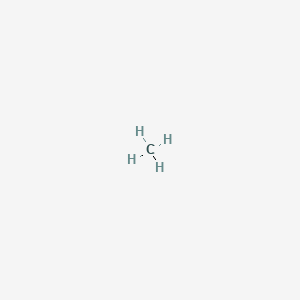

Molecular Formula |

C | |

| Record name | VEGETABLE CARBON | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64365-11-3 (activated), 16291-96-6 (Parent) | |

| Record name | Charcoal, activated [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Activated charcoal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9027651, DTXSID2049634, DTXSID10905072, DTXSID501029268, DTXSID801019028 | |

| Record name | Carbon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Graphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamond | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Graphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Activated charcoal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

12.011 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Black, odourless powder, Black powder or crystals; [Sax], BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE., Black grains that have been treated to improve absorptive ability., Steel gray to black, greasy feeling, odorless solid. | |

| Record name | Carbon | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | VEGETABLE CARBON | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Carbon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GRAPHITE (SYNTHETIC) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/533 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Graphite (synthetic) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa, >4000 °C, Sublimes | |

| Record name | CARBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Graphite (synthetic) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble | |

| Record name | VEGETABLE CARBON | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ACTIVATED CHARCOAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Graphite (synthetic) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.08 to 0.5, Properties of U.S. Activated Carbon [Table#3777], The apparent density of beech charcoal is 0.45 g/mL and that of pine charcoal is 0.28 g/mL; the density of pore-free charcoal ranges between 1.38 and 1.46 g/mL, depending on the kind of wood; the porosity of beech charcoal is ca 70%; the bulk density of charcoal, which depends on the kind of wood and the size of the pieces, ranges from 180 to 220 kg/cu m; the heating value ranges between 29 and 33 kJ/g, Relative density (water = 1): 1.8-3.51, 1.5-1.8 | |

| Record name | ACTIVATED CHARCOAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Graphite (synthetic) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mm Hg at 3586 °C, 0 mmHg (approx) | |

| Record name | CARBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GRAPHITE (SYNTHETIC) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/533 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Graphite (synthetic) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/, Traces of Fe, SiO2, etc | |

| Record name | CARBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE BLACK POWDER, Black porous soild, course granules or powder, Steel gray to black greasy feeling solid. | |

CAS No. |

7440-44-0, 7782-42-5, 7782-40-3, 16291-96-6, 64365-11-3, 1034343-98-0 | |

| Record name | Carbon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Graphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamond | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamond | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Graphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Charcoal, activated [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Activated charcoal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Graphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034343980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Graphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamond | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Graphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Activated charcoal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Charcoal, activated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTIVATED CHARCOAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P3VWU3H10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GRAPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QQN74LH4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMOND | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GRV67N0U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACTIVATED CHARCOAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GRAPHITE (SYNTHETIC) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/533 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Melting point equals greater than 3500 °C, MW: 760.642 Yellow needles of plates. MP: >280 °C. Soluble in organic solvents /Fullerene-60/, MW: 840.749. Red-brown solid. MP: >280 °C. Soluble in benzene, toluene /Fullerene-70/, >3500 °C, 6602 °F (Sublimes) | |

| Record name | Carbon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Graphite (synthetic) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Graphite can be synthesized artificially by heating a mixture of sand and coke in an electric furnace at about 3300 K . This high-temperature process not only forms this compound from precursor carbons but also vaporizes impurities, resulting in highly pure synthetic this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of agricultural bio-waste materials due to their high organic carbon content . The process includes controlling temperature, pressure, and catalysts to ensure the desired product is obtained . Expanded this compound, a form of this compound with a worm-like structure, can be produced using a binary system of concentrated sulfuric acid and inorganic salts .

Chemical Reactions Analysis

Oxidation Reactions

Graphite oxidation demonstrates complex kinetics influenced by temperature, oxidizing agents, and crystal orientation. The reaction progresses through distinct phases with measurable activation energies.

Electrochemical Oxidation Dynamics

Recent synchrotron studies revealed oscillating structural transformations during this compound oxide formation :

-

Voltage oscillations (0.5-2 V range) in H₂SO₄ electrolyte

-

Intermediate phase formation (d-spacing = 8.4 Å) appearing/disappearing cyclically

-

Complete oxidation to graphene oxide occurs after 15-20 oscillation cycles

Table 1: Oxidation Rate Parameters (IG-110 this compound)

| Temperature (°C) | P(H₂O) (kPa) | Rate (g/cm²·hr) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 600 | 0.5 | 2.1×10⁻³ | 196 ± 12 |

| 700 | 1.2 | 5.8×10⁻³ | 184 ± 9 |

| 800 | 2.4 | 1.4×10⁻² | 172 ± 7 |

| Data from ORNL chronic oxidation studies |

Acid-Mediated Oxidation Mechanisms

Concentrated sulfuric acid (96-98%) with KMnO₄ initiates sequential reactions :

-

Intercalation Stage :

Forms this compound intercalation compounds (GIC) with 12-15% sulfur incorporation -

Electrophilic Attack :

MnO₃⁺ species oxidize basal planes, creating epoxy groups:

-

Protonation & Sulfation :

Epoxy groups convert to oxonium ions and monosulfate esters

Halogenation Reactions

This compound reacts selectively with fluorine under specific conditions :

Fluorination Products

| Temperature (°C) | Reaction Time (hr) | Product Composition |

|---|---|---|

| 400 | 24 | CF₀.₆₈ (black) |

| 600 | 12 | CF₀.₉ (silvery) |

| 800 | 6 | CF₁.₀ (colorless) |

The reaction proceeds through radical mechanisms:

No significant reactions observed with Cl₂, Br₂, or I₂ below 1000°C

Carbothermal Reduction

This compound reduces metal oxides above 1000°C :

Metal Carbide Formation

| Metal | Reaction Temperature (°C) | Product |

|---|---|---|

| W | 1400-1600 | WC |

| Si | 1200-1400 | SiC |

| Ti | 1600-1800 | TiC |

Gasification Reactions

Steam interaction becomes significant above 750°C :

Kinetic Parameters

-

Apparent activation energy: 229 kJ/mol

-

Reaction order: 0.7-0.9 for H₂O partial pressure

Acid/Base Reactivity

This compound demonstrates selective resistance :

Chemical Resistance Profile

| Medium | Concentration | Temperature Limit (°C) |

|---|---|---|

| HNO₃ | 68% | 60 |

| H₂SO₄ | 98% | 200 |

| HCl | 37% | 250 |

| NaOH | 50% | 300 |

Oxidizing acids produce mellitic acid:

Anisotropic Reaction Kinetics

Prismatic plane reactivity exceeds basal plane by 10⁴-10⁶ times due to:

Recent advances in time-resolved XRD and DFT modeling have enabled atomic-scale reaction tracking, revealing previously undetectable intermediate states. The discovery of oscillating oxidation mechanisms challenges classical kinetic models, suggesting cooperative effects between multiple reaction pathways. These findings have implications for graphene production optimization and catalytic process design.

Scientific Research Applications

Scientific Research Applications

Graphite's versatility is evident in several scientific research domains, particularly in energy storage, materials science, and environmental applications.

Energy Storage

This compound is predominantly used as an anode material in lithium-ion batteries (LIBs), which are crucial for electric vehicles (EVs) and renewable energy storage systems. Its advantages include:

- Abundance and Cost-Effectiveness : this compound is widely available and relatively inexpensive, making it suitable for mass production.

- High Electrical Conductivity : It facilitates efficient electron flow during battery operation, enhancing performance.

- Good Cycling Stability : this compound anodes maintain structural integrity over numerous charge-discharge cycles, ensuring durability .

The demand for this compound in battery applications is projected to increase significantly due to the growing EV market. Current estimates suggest that demand could rise by 10 to 30 times by 2040 .

Materials Science

This compound is also pivotal in the development of advanced materials, such as:

- Graphene : A single layer of carbon atoms derived from this compound, graphene exhibits exceptional electrical conductivity and mechanical strength. It is being explored for use in flexible electronics, supercapacitors, and high-performance batteries .

- This compound Composites : These materials combine this compound with polymers or ceramics to enhance mechanical properties and thermal stability, making them suitable for aerospace and automotive applications .

Industrial Applications

This compound's unique properties lend themselves to various industrial applications:

Metallurgy

This compound electrodes are essential in electric arc furnaces (EAFs) for steel production. They facilitate the melting of scrap metal due to their high-temperature resistance and electrical conductivity. Additionally, powdered this compound is used as a carbon raiser in steelmaking processes .

Lubrication

Due to its layered structure, this compound serves as an effective dry lubricant in high-temperature environments where conventional lubricants may fail. It reduces friction between moving parts in machinery and automotive applications .

Electronics

This compound plays a critical role in the production of conductive inks used in printed electronics, touchscreens, and sensors. The transition from this compound to graphene has opened new avenues for developing transparent conductive films essential for modern electronic devices .

Environmental Applications

This compound is being researched for its potential in environmental sustainability:

Water Purification

This compound-based materials have shown promise in water treatment processes due to their ability to adsorb pollutants effectively. This application is particularly relevant in areas facing water scarcity and contamination issues .

Carbon Capture

Research is ongoing into using this compound-derived materials for carbon capture technologies aimed at reducing greenhouse gas emissions from industrial processes .

Sustainable this compound Production

Recent advancements have been made in producing this compound sustainably from biomass sources rather than traditional mining methods that have significant environmental impacts. Researchers at the University of Chicago have developed a method that converts charred plant material into this compound, potentially providing a renewable source of this critical material .

Innovations in Battery Technology

A study highlighted the development of next-generation anode materials that incorporate modified this compound composites aimed at improving energy density and charging speeds compared to conventional this compound anodes . This innovation could significantly enhance the performance of lithium-ion batteries used in electric vehicles.

Data Table: Key Applications of this compound

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Energy Storage | Lithium-ion batteries | High conductivity, stability |

| Metallurgy | Steel production (EAFs) | High-temperature resistance |

| Electronics | Conductive inks, touchscreens | Transparency, conductivity |

| Lubrication | Dry lubricants | Low friction |

| Environmental | Water purification | Adsorption capabilities |

Mechanism of Action

The mechanism of action of graphite involves its ability to conduct electricity and heat due to the delocalized electrons within its layers . In oxidation reactions, this compound undergoes intercalating oxidation, where neutral species act as oxidizing agents, and diffusive oxidation, where MnO3+ is the oxidizing agent . The formation and conversion of oxygen-containing functional groups are critical to its chemical reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Graphite vs. Graphene

Key Differences : Graphene’s single-layer structure eliminates interlayer resistance, enabling exceptional in-plane conductivity and mechanical strength. However, this compound’s 3D structure provides better processability for bulk applications .

This compound vs. Expanded this compound (EG)

Synthesis : EG is produced by intercalating sulfuric acid into this compound layers, followed by rapid heating to exfoliate the structure .

This compound vs. This compound Oxide (GO)

Synthesis: GO is synthesized via Hummers’ method (oxidation with KMnO₄ and H₂SO₄), introducing functional groups that disrupt conductivity but enhance chemical reactivity .

This compound vs. Diamond-Like Carbon (DLC)

Key Insight : DLC coatings on this compound enhance wear resistance for mechanical applications but sacrifice electrical conductivity due to amorphous structure .

Biological Activity

Graphite, primarily known for its industrial applications, has garnered attention in recent years for its biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential applications in biomedical fields.

Overview of this compound

This compound is a form of carbon arranged in a hexagonal lattice, characterized by its layered structure. Each layer consists of carbon atoms bonded together in a planar arrangement, allowing for easy separation and manipulation. This unique structure contributes to its diverse biological interactions.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of this compound and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO). The antibacterial efficacy varies among these materials, with GO often exhibiting the highest activity.

The antibacterial mechanisms of this compound-based materials can be categorized into several key processes:

- Direct Interaction with Bacteria : Graphene materials can physically disrupt bacterial cell membranes. This disruption leads to leakage of cellular contents and ultimately bacterial death. Studies using scanning electron microscopy (SEM) have shown that graphene nanosheets can adhere to and penetrate bacterial membranes, causing structural damage .

- Oxidative Stress : Graphene materials can induce oxidative stress in bacterial cells by generating reactive oxygen species (ROS). While no superoxide anion production was observed in some studies, the capacity of these materials to oxidize glutathione indicates a potential for redox-mediated stress .

- Inhibition of Replication : Graphene can interact with bacterial RNA and DNA, interfering with replication processes. This interaction is attributed to the high affinity of graphene for nucleic acids, which may lead to cell death .

- Inflammatory Response Activation : Upon entering physiological environments, graphene materials can activate inflammatory pathways that contribute to bacterial clearance .

Comparative Efficacy of this compound Derivatives

The antibacterial activity varies significantly among different this compound derivatives. A comparative study indicated the following order of effectiveness:

| Material | Antibacterial Activity |

|---|---|

| Graphene Oxide | Highest |

| Reduced Graphene Oxide | Moderate |

| This compound | Lower |

| This compound Oxide | Lowest |

This hierarchy underscores the importance of material properties such as surface area, functional groups, and particle size in determining antibacterial efficacy .

Study 1: Antibacterial Mechanisms

A comprehensive review analyzed the antibacterial mechanisms underlying graphene materials. It concluded that the physicochemical characteristics—such as size and surface chemistry—play critical roles in their interaction with bacterial cells. The study emphasized that defects within graphene could enhance its antibacterial properties by increasing active sites for interaction .

Study 2: In Vivo Cytotoxicity Tests

In vivo studies using Galleria mellonella larvae demonstrated that this compound nanocomposites exhibited no significant cytotoxic effects at concentrations effective against bacteria. The survival rate remained between 90-100%, indicating potential safety for biomedical applications .

Applications in Biomedical Fields

This compound and its derivatives are being explored for various biomedical applications:

- Antimicrobial Coatings : Due to their effective antibacterial properties, graphene-based materials are being developed as coatings for medical devices to reduce infection rates.

- Tissue Engineering : Graphene's biocompatibility and mechanical strength make it suitable for scaffolds in tissue engineering, promoting cell adhesion and growth.

- Drug Delivery Systems : The ability to functionalize graphene allows for targeted drug delivery systems that can enhance therapeutic efficacy while minimizing side effects .

Q & A

Basic: What are the standard experimental protocols for synthesizing high-purity graphite, and how are impurities quantified?

Methodological Answer:

High-purity this compound synthesis typically involves chemical vapor deposition (CVD) or high-temperature pyrolysis. To quantify impurities (e.g., sulfur, metals), researchers use:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal detection .

- X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants .

- Thermogravimetric Analysis (TGA) to assess organic residue content .

Key Consideration: Calibrate instruments using certified reference materials (CRMs) to minimize systematic errors .

Basic: How do researchers validate the crystallographic structure of this compound in experimental settings?

Methodological Answer:

Crystallographic validation employs:

- X-ray Diffraction (XRD) to measure interlayer spacing (d-spacing) and confirm hexagonal symmetry .

- Raman Spectroscopy to detect defects via the D-band (1350 cm⁻¹) and G-band (1580 cm⁻¹) intensity ratios .

- Transmission Electron Microscopy (TEM) for atomic-scale lattice imaging .

Data Contradiction Tip: Discrepancies in d-spacing values across techniques may arise from sample preparation (e.g., mechanical exfoliation vs. CVD). Replicate measurements under identical conditions .

Advanced: How can researchers resolve contradictions in reported thermal conductivity values of this compound across studies?

Methodological Answer:

Thermal conductivity variations often stem from:

- Anisotropy: Measure both in-plane (high conductivity) and cross-plane (low conductivity) directions using laser flash analysis (LFA) .

- Defect Density: Correlate Raman D/G band ratios with thermal measurements to quantify defect impact .

- Sample Thickness: Thin films may exhibit reduced conductivity due to boundary scattering; use thickness-controlled samples .

Experimental Design: Conduct a meta-analysis of published data, stratifying results by measurement technique and sample geometry .

Advanced: What statistical frameworks are recommended for analyzing contradictory electrochemical performance data in this compound-based battery anodes?

Methodological Answer:

- Multivariate Regression: Isolate variables (e.g., electrolyte composition, cycling rate) affecting capacity retention .

- Error-Propagation Analysis: Quantify uncertainties in cyclic voltammetry (CV) and galvanostatic cycling data .

- Machine Learning: Train models on open-access datasets (e.g., Materials Project) to predict performance outliers .

Case Study: A 2023 study resolved contradictions in lithiation kinetics by normalizing data to electrode porosity metrics .

Basic: What are the best practices for ensuring reproducibility in this compound oxidation experiments?

Methodological Answer:

- Controlled Atmosphere: Use gloveboxes or sealed reactors to prevent unintended oxidation during synthesis .

- Kinetic Monitoring: Track oxidation progression via in situ Fourier-Transform Infrared Spectroscopy (FTIR) .

- Reference Standards: Include pristine this compound samples as controls in each experimental batch .

Advanced: How can researchers design experiments to distinguish between intrinsic and extrinsic defects in this compound lattices?

Methodological Answer:

- Intrinsic Defects (e.g., vacancies): Introduce via ion irradiation and compare pre/post-irradiation TEM and Raman data .

- Extrinsic Defects (e.g., dopants): Use Secondary Ion Mass Spectrometry (SIMS) to map heteroatom distributions .

Contradiction Mitigation: Cross-validate findings with computational models (e.g., density functional theory) to confirm defect origins .

Basic: What ethical guidelines apply to sourcing and handling this compound samples for environmental impact studies?

Methodological Answer:

- Sourcing: Use ethically mined this compound with traceable certifications (e.g., Conflict-Free Sourcing Initiative) .

- Waste Management: Follow institutional protocols for nanoparticle disposal, as this compound dust poses inhalation risks .

Advanced: What interdisciplinary approaches address discrepancies in this compound’s mechanical properties reported across physics and materials science studies?

Methodological Answer:

- Nanoindentation vs. Macroscopic Testing: Normalize data using dimensionless scaling laws to reconcile scale-dependent results .

- Interdisciplinary Collaboration: Combine molecular dynamics simulations (physics) with tensile testing (materials science) to bridge theory-experiment gaps .

Example: A 2024 study harmonized Young’s modulus values by accounting for grain boundary effects in polycrystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.